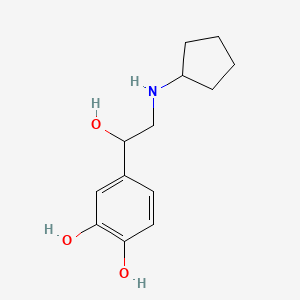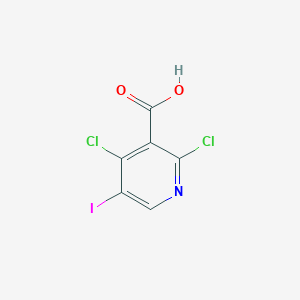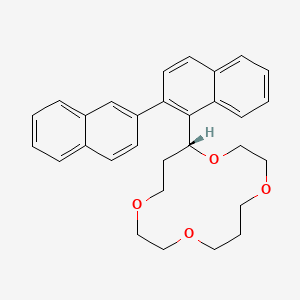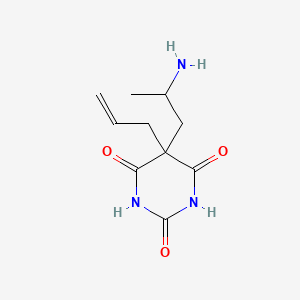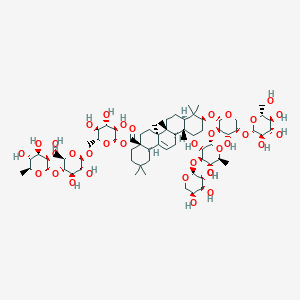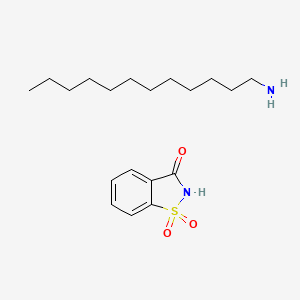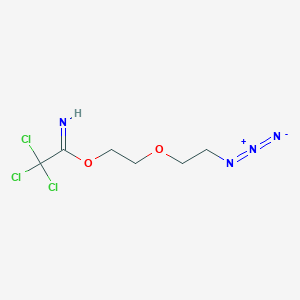![molecular formula C28H49N7O11 B13734866 Morphin-N-oxyd ditartarate [German] CAS No. 37764-29-7](/img/structure/B13734866.png)
Morphin-N-oxyd ditartarate [German]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphin-N-oxyd ditartarate, also known as morphine-N-oxide, is an active opioid metabolite of morphine. It is a derivative of morphine, which is a potent analgesic used for the relief of moderate to severe pain. Morphin-N-oxyd ditartarate is known for its analgesic properties and is used in various medical and scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morphine-N-oxide involves the oxidation of morphine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst. The reaction typically takes place under controlled conditions to ensure the selective oxidation of the nitrogen atom in the morphine molecule .
Industrial Production Methods
Industrial production of morphine-N-oxide can involve large-scale oxidation processes using similar methods as in laboratory synthesis. The process may include additional purification steps to ensure the high purity of the final product. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Morphine-N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of morphine to morphine-N-oxide.
Reduction: Reduction of morphine-N-oxide back to morphine.
Substitution: Reactions involving the replacement of functional groups on the morphine-N-oxide molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Oxidation: Morphine-N-oxide.
Reduction: Morphine.
Substitution: Various substituted morphine derivatives.
Wissenschaftliche Forschungsanwendungen
Morphine-N-oxide has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of opioid metabolites.
Biology: Investigated for its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Studied for its potential therapeutic applications, including pain management and treatment of opioid dependence.
Industry: Used in the development of new analgesic drugs and in the study of drug metabolism and pharmacokinetics
Wirkmechanismus
Morphine-N-oxide exerts its effects by acting as an agonist at the mu-opioid receptors in the central nervous system. It binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesia. The compound’s interaction with the mu-opioid receptors is similar to that of morphine, but with different potency and pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Codeine-N-oxide: Another opioid metabolite with similar properties.
Morphine-6-glucuronide: A potent metabolite of morphine with strong analgesic effects.
Morphine-3-glucuronide: A less active metabolite of morphine.
Uniqueness
Morphine-N-oxide is unique in its specific interaction with opioid receptors and its distinct pharmacokinetic profile. It is less potent than morphine but can be used in combination with other compounds to enhance its analgesic effects. Its ability to form as a decomposition product of morphine also makes it an important compound in the study of opioid metabolism .
Eigenschaften
CAS-Nummer |
37764-29-7 |
|---|---|
Molekularformel |
C28H49N7O11 |
Molekulargewicht |
659.7 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H49N7O11/c1-14(2)22(34-25(42)19-8-6-12-35(19)27(44)21(30)15(3)37)26(43)33-18(13-36)24(41)31-16(9-10-20(38)39)23(40)32-17(28(45)46)7-4-5-11-29/h14-19,21-22,36-37H,4-13,29-30H2,1-3H3,(H,31,41)(H,32,40)(H,33,43)(H,34,42)(H,38,39)(H,45,46)/t15-,16+,17+,18+,19+,21+,22+/m1/s1 |
InChI-Schlüssel |
INISVPAOPMKHCO-WZYQIZRJSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


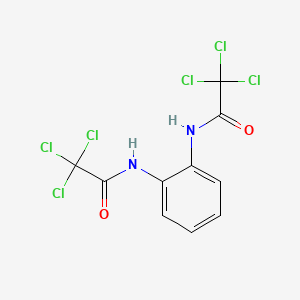

![Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester](/img/structure/B13734792.png)


